Crotylglycine

CAS No.:

Cat. No.: VC14333048

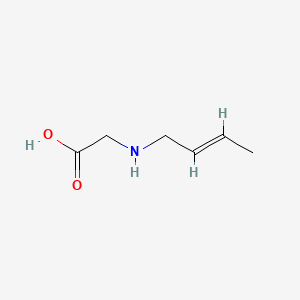

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO2 |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 2-[[(E)-but-2-enyl]amino]acetic acid |

| Standard InChI | InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)/b3-2+ |

| Standard InChI Key | LKQSFPOXQAQZJB-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/CNCC(=O)O |

| Canonical SMILES | CC=CCNCC(=O)O |

Introduction

Structural and Chemical Identity of Crotylglycine

Molecular Architecture

Crotylglycine (C₆H₁₁NO₂) features a glycine backbone substituted with a crotyl group, a four-carbon chain containing a double bond. The cis isomer (cis-crotylglycine) has the hydrogen atoms on the same side of the double bond, while the trans isomer positions them oppositely. The IUPAC name, 2-[[(Z)-but-2-enyl]amino]acetic acid, reflects this stereochemistry . Its SMILES notation, C/C=C\CNCC(=O)O, encodes the Z-configuration explicitly .

Table 1: Computed Physicochemical Properties of cis-Crotylglycine

| Property | Value |

|---|---|

| Molecular Weight | 129.16 g/mol |

| XLogP3 | -2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Exact Mass | 129.078978594 Da |

Source: PubChem computed properties

Spectroscopic and Chromatographic Identification

The InChIKey (LKQSFPOXQAQZJB-IHWYPQMZSA-N) provides a unique identifier for cis-crotylglycine, enabling precise database queries . Paper chromatography using n-propanol-water (4:1) separates cis and trans isomers, with Rf values validated against standards . Nuclear magnetic resonance (NMR) studies remain pending, though mass spectrometry confirms the molecular ion peak at m/z 129.08 .

Biochemical Pathways and Microbial Metabolism

Catabolism in Pseudomonas putida

Pseudomonas putida mt-2 degrades cis-crotylglycine via a TOL plasmid-dependent pathway. The plasmid encodes enzymes that process aromatic hydrocarbons, which serendipitously metabolize crotylglycine’s unsaturated side chain . Key steps include:

-

Dehydrogenation: Membrane-bound D-allylglycine dehydrogenase oxidizes the amino acid to 2-keto-4-pentenoic acid, consuming NAD+ .

-

Semialdehyde Formation: Hydrolases convert intermediates into 2-hydroxymuconic semialdehyde.

-

Ring Cleavage: Dehydrogenases fragment the semialdehyde into pyruvate and acetaldehyde, feeding into the Krebs cycle .

Table 2: Enzymatic Activities in cis-Crotylglycine Catabolism

| Enzyme | Localization | Substrate Specificity |

|---|---|---|

| D-Allylglycine Dehydrogenase | Membrane | D-isomers only |

| 2-Hydroxymuconic Semialdehyde Hydrolase | Cytosol | cis-Crotylglycine derivatives |

| 2-Keto-4-Pentenoate Decarboxylase | Cytosol | α-Keto acids |

Genetic Regulation

Strain PaM3, a TOL plasmid-cured derivative of P. putida mt-2, loses the ability to metabolize crotylglycine. Reintroducing the plasmid (via conjugation with strain HS1) restores catabolic capacity, confirming plasmid-encoded genes as essential . Mutagenesis studies reveal a 10⁻⁶ frequency for spontaneous mutants capable of utilizing crotylglycine, suggesting redundant metabolic pathways in some strains .

Synthetic Routes and Isotopic Labeling

Chemical Synthesis

Paul Talalay’s group synthesized DL-cis-crotylglycine via Strecker amino acid synthesis, employing crotonaldehyde, ammonium cyanide, and hydrochloric acid . Chiral resolution using acylase I yielded enantiopure D- and L-forms, confirmed by optical rotation and chromatography .

Radiolabeled Derivatives

¹⁴C-labeled crotylglycine, produced by incorporating [1-¹⁴C]-crotonaldehyde, enables tracer studies in biodegradation assays. Radiometric detection quantifies metabolite fluxes through the 2-keto-4-pentenoate node .

Applications in Microbial Physiology and Biotechnology

Plasmid Function Analysis

Crotylglycine serves as a probe for TOL plasmid activity. Plasmid-bearing strains exhibit upregulated dehydrogenases and hydrolases, detectable via proteomic profiling . This system models horizontal gene transfer’s role in expanding microbial substrate ranges.

Enzyme Engineering

D-Allylglycine dehydrogenase’s membrane localization and stereospecificity make it a candidate for biosensor development. Immobilized on electrodes, it could detect chiral amines in industrial effluents .

Challenges and Future Directions

Despite advances, key questions persist:

-

Toxicology: No LD₅₀ data exist for crotylglycine; its structural similarity to neurotoxic amino acids (e.g., β-methylamino-L-alanine) warrants caution.

-

Industrial Scaling: Current synthesis yields ≤40%, necessitating improved catalytic asymmetric methods.

-

Ecological Impact: Horizontal transfer of TOL-like plasmids may spread crotylglycine degradation genes to pathogens, altering soil microbiomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume